molecular formula C20H23N3O6 B11238596 N-(benzo[d][1,3]dioxol-5-yl)-2-(5-methoxy-2-(morpholinomethyl)-4-oxopyridin-1(4H)-yl)acetamide

N-(benzo[d][1,3]dioxol-5-yl)-2-(5-methoxy-2-(morpholinomethyl)-4-oxopyridin-1(4H)-yl)acetamide

Cat. No.: B11238596
M. Wt: 401.4 g/mol
InChI Key: DIUMWSGNEUCBRO-UHFFFAOYSA-N
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Description

N-(2H-1,3-BENZODIOXOL-5-YL)-2-{5-METHOXY-2-[(MORPHOLIN-4-YL)METHYL]-4-OXO-1,4-DIHYDROPYRIDIN-1-YL}ACETAMIDE is a complex organic compound that features a benzodioxole ring, a methoxy group, a morpholine moiety, and a dihydropyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2H-1,3-BENZODIOXOL-5-YL)-2-{5-METHOXY-2-[(MORPHOLIN-4-YL)METHYL]-4-OXO-1,4-DIHYDROPYRIDIN-1-YL}ACETAMIDE typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the Benzodioxole Ring: This can be achieved through the cyclization of catechol derivatives with formaldehyde.

    Introduction of the Methoxy Group: This step involves the methylation of the hydroxyl group using methyl iodide in the presence of a base.

    Formation of the Dihydropyridine Ring: This is typically done through a Hantzsch synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia.

    Attachment of the Morpholine Moiety: This can be achieved through nucleophilic substitution reactions.

    Final Coupling: The final step involves coupling the intermediate with acetic anhydride to form the acetamide group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(2H-1,3-BENZODIOXOL-5-YL)-2-{5-METHOXY-2-[(MORPHOLIN-4-YL)METHYL]-4-OXO-1,4-DIHYDROPYRIDIN-1-YL}ACETAMIDE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can lead to the formation of amines or alcohols.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzodioxole and dihydropyridine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Conditions for substitution reactions can vary widely but often involve the use of strong bases or acids, depending on the specific reaction.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield N-oxides, while reduction can produce amines or alcohols.

Scientific Research Applications

N-(2H-1,3-BENZODIOXOL-5-YL)-2-{5-METHOXY-2-[(MORPHOLIN-4-YL)METHYL]-4-OXO-1,4-DIHYDROPYRIDIN-1-YL}ACETAMIDE has a wide range of scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies of enzyme inhibition and receptor binding.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-(2H-1,3-BENZODIOXOL-5-YL)-2-{5-METHOXY-2-[(MORPHOLIN-4-YL)METHYL]-4-OXO-1,4-DIHYDROPYRIDIN-1-YL}ACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2H-1,3-BENZODIOXOL-5-YL)-2-{5-METHOXY-2-[(MORPHOLIN-4-YL)METHYL]-4-OXO-1,4-DIHYDROPYRIDIN-1-YL}ACETAMIDE is unique due to its complex structure, which allows for a wide range of chemical modifications and applications. Its combination of functional groups provides versatility in both chemical reactions and biological interactions.

Properties

Molecular Formula

C20H23N3O6

Molecular Weight

401.4 g/mol

IUPAC Name

N-(1,3-benzodioxol-5-yl)-2-[5-methoxy-2-(morpholin-4-ylmethyl)-4-oxopyridin-1-yl]acetamide

InChI

InChI=1S/C20H23N3O6/c1-26-19-11-23(15(9-16(19)24)10-22-4-6-27-7-5-22)12-20(25)21-14-2-3-17-18(8-14)29-13-28-17/h2-3,8-9,11H,4-7,10,12-13H2,1H3,(H,21,25)

InChI Key

DIUMWSGNEUCBRO-UHFFFAOYSA-N

Canonical SMILES

COC1=CN(C(=CC1=O)CN2CCOCC2)CC(=O)NC3=CC4=C(C=C3)OCO4

Origin of Product

United States

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